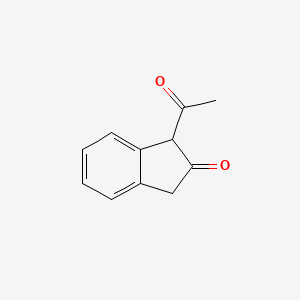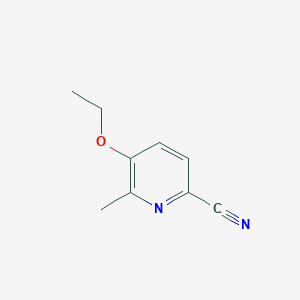
3-Anilinoimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilinoimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring fused with a dione structure and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilinoimidazolidine-2,4-dione typically involves the reaction of aniline with imidazolidine-2,4-dione under specific conditions. One common method is the Knoevenagel condensation, which involves the reaction of aniline with imidazolidine-2,4-dione in the presence of a base such as sodium ethoxide . Another method involves the Bucherer-Bergs reaction, which uses ammonium carbonate and potassium cyanide as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Anilinoimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the dione structure to a more reduced form.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3-Anilinoimidazolidine-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Anilinoimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its hypoglycemic activity is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity . The compound’s antimicrobial action is attributed to its ability to inhibit cytoplasmic Mur ligases, essential enzymes in bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Similar in structure but contains a sulfur atom instead of an aniline group.
Imidazolidine-2,4-dione: Lacks the aniline group, making it less versatile in terms of biological activity.
Uniqueness
3-Anilinoimidazolidine-2,4-dione is unique due to the presence of the aniline group, which enhances its biological activity and allows for a wider range of chemical modifications compared to similar compounds .
Eigenschaften
CAS-Nummer |
3019-33-8 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
3-anilinoimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c13-8-6-10-9(14)12(8)11-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,10,14) |
InChI-Schlüssel |
SVVSNFUAOGDDMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)N1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)


![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)


![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)
